molecular formula C17H16N2O3S B11497307 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-ethoxybenzonitrile

5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-ethoxybenzonitrile

Cat. No.: B11497307
M. Wt: 328.4 g/mol
InChI Key: PYPICSYHLLUVQK-UHFFFAOYSA-N
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Description

5-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-ETHOXYBENZONITRILE is a complex organic compound characterized by its unique structure, which includes an indole ring, a sulfonyl group, and an ethoxybenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-ETHOXYBENZONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Ethoxybenzonitrile Moiety: The final step involves the reaction of the sulfonylated indole with an ethoxybenzonitrile derivative under suitable conditions, often involving a catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-ETHOXYBENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-ETHOXYBENZONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-ETHOXYBENZONITRILE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The indole ring can also interact with biological receptors, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHOXYBENZOIC ACID: This compound shares a similar structure but has a methoxy group instead of an ethoxy group.

    5-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-FLUOROBENZOIC ACID: This variant includes a fluorine atom, which can significantly alter its chemical properties and biological activity.

Uniqueness

5-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-ETHOXYBENZONITRILE is unique due to the presence of the ethoxybenzonitrile moiety, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct advantages in specific applications, such as enhanced solubility or selectivity in biological systems.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

5-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzonitrile

InChI

InChI=1S/C17H16N2O3S/c1-2-22-17-8-7-15(11-14(17)12-18)23(20,21)19-10-9-13-5-3-4-6-16(13)19/h3-8,11H,2,9-10H2,1H3

InChI Key

PYPICSYHLLUVQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C#N

Origin of Product

United States

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